molecular formula C11H10BrNO2 B1416987 Methyl 4-bromo-3-cyano-5-methylphenylacetate CAS No. 1807044-67-2

Methyl 4-bromo-3-cyano-5-methylphenylacetate

Cat. No. B1416987
M. Wt: 268.11 g/mol
InChI Key: ZPFRWFGGZRTUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-3-cyano-5-methylphenylacetate (MBCMPA) is an organic chemical compound that is used in scientific research and laboratory experiments. It is composed of a bromine atom, a methyl group, a cyano group, and a phenylacetate group. MBCMPA is a versatile compound that can be used in a variety of applications due to its unique chemical structure.

Scientific Research Applications

Methyl 4-bromo-3-cyano-5-methylphenylacetate is used in a variety of scientific research applications. It is commonly used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a stabilizing agent in the preparation of organic compounds. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory agents. Additionally, Methyl 4-bromo-3-cyano-5-methylphenylacetate has been used in the synthesis of polymers, such as polyurethanes, and in the preparation of catalysts and other materials.

Mechanism Of Action

Methyl 4-bromo-3-cyano-5-methylphenylacetate acts as an inhibitor of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It also acts as an inhibitor of aldehyde dehydrogenase, an enzyme involved in the breakdown of aldehydes. Additionally, Methyl 4-bromo-3-cyano-5-methylphenylacetate can inhibit the synthesis of fatty acids and cholesterol, which can lead to a decrease in the levels of these compounds in the body.

Biochemical And Physiological Effects

Methyl 4-bromo-3-cyano-5-methylphenylacetate has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, which can lead to an increase in the levels of certain drugs in the body. Additionally, it has been found to have anti-inflammatory and anti-fungal effects, as well as an inhibitory effect on the synthesis of fatty acids and cholesterol. It has also been shown to have an inhibitory effect on the activity of aldehyde dehydrogenase, which can lead to an increase in the levels of aldehydes in the body.

Advantages And Limitations For Lab Experiments

Methyl 4-bromo-3-cyano-5-methylphenylacetate has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide variety of applications. Additionally, it is relatively non-toxic and has a low melting point, which makes it easy to handle and store. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is susceptible to hydrolysis, which can lead to the formation of unwanted byproducts.

Future Directions

Methyl 4-bromo-3-cyano-5-methylphenylacetate has a wide variety of potential future applications. It could be used in the development of new drugs, as well as in the synthesis of polymers and other materials. Additionally, it could be used to study the effects of enzyme inhibitors on the metabolism of drugs and other compounds. Furthermore, it could be used in the development of new catalysts and other materials. Finally, it could be used to study the effects of aldehyde dehydrogenase inhibitors on the levels of aldehydes in the body.

properties

IUPAC Name

methyl 2-(4-bromo-3-cyano-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-8(5-10(14)15-2)4-9(6-13)11(7)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFRWFGGZRTUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-cyano-5-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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